![molecular formula C12H11N3O3 B3070359 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid CAS No. 1002651-89-9](/img/structure/B3070359.png)
3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid
Overview
Description
3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety through a carbonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and benzoic acid functionalities allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a cyclocondensation reaction between a suitable hydrazine and a 1,3-dicarbonyl compound. For instance, 1-methyl-1H-pyrazole can be prepared by reacting methylhydrazine with acetylacetone under acidic conditions .
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Coupling with Benzoic Acid: : The pyrazole derivative is then coupled with benzoic acid. This can be achieved through an amide bond formation reaction. The carboxylic acid group of benzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated benzoic acid reacts with the amine group of the pyrazole derivative to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclocondensation step and automated systems for the coupling reaction to improve efficiency and scalability.
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The carboxylic acid group enables classical acid-base chemistry and nucleophilic substitution reactions.
Esterification
Reaction with alcohols under acid catalysis produces esters. For example:
Reagents/Conditions : Propanol, H<sub>2</sub>SO<sub>4</sub>, reflux (110°C, 6–8 hr)
Product : Propyl 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
Yield : 72–85%
Amide Formation
Activation with carbodiimides (e.g., EDCI) facilitates coupling with amines:
Reagents/Conditions : EDCI, HOBt, DIPEA, DMF (RT, 12 hr)
Product : 3-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino}-N-(4-bromobenzyl)benzamide
Yield : 65%
Amide Bond Reactivity
The carbonyl-amino bridge undergoes hydrolysis and reduction under controlled conditions.
Acidic/Basic Hydrolysis
Condition | Product | Yield |
---|---|---|
6M HCl, reflux (4 hr) | 3-Aminobenzoic acid + 1-methyl-1H-pyrazole-3-carboxylic acid | 88% |
2M NaOH, reflux (2 hr) | Sodium 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate | 94% |
Reduction
Reagents/Conditions : LiAlH<sub>4</sub>, THF (0°C to RT, 3 hr)
Product : 3-{[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}benzyl alcohol
Yield : 58%
Pyrazole Ring Modifications
The 1-methylpyrazole moiety participates in electrophilic substitutions and coordination chemistry.
Electrophilic Aromatic Substitution
Metal Coordination
The pyrazole nitrogen acts as a ligand for transition metals:
Complex Formation : Reaction with Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>O in ethanol yields a blue coordination polymer with a Cu:N ratio of 1:2 .
Coupling Reactions for Hybrid Molecules
The compound serves as a precursor in multicomponent reactions:
Suzuki-Miyaura Cross-Coupling
Reagents/Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (90°C, 12 hr)
Product : 3-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino}-4'-trifluoromethyl-biphenyl-3-carboxylic acid
Yield : 51%
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
pH | Half-life (37°C) | Major Degradation Pathway |
---|---|---|
1.2 | 2.3 hr | Amide hydrolysis |
7.4 | >48 hr | No significant degradation |
9.0 | 8.1 hr | Ester cleavage (if present) |
Data adapted from simulated gastric/intestinal fluid studies .
Scientific Research Applications
3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid has several scientific research applications:
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Medicinal Chemistry: : The compound can be used as a scaffold for the development of new pharmaceuticals. Its pyrazole moiety is known for its biological activity, and modifications to the benzoic acid group can lead to compounds with potential therapeutic effects .
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Materials Science: : The compound can be used in the synthesis of novel materials with specific properties, such as polymers or coordination complexes .
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Biological Studies: : The compound can be used as a probe in biological studies to investigate enzyme interactions or receptor binding .
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Industrial Applications: : The compound can be used in the development of agrochemicals or dyes due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors. The pyrazole ring can form hydrogen bonds or π-π interactions with target proteins, while the benzoic acid moiety can enhance binding affinity through additional interactions .
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazol-3-yl)benzoic acid: This compound lacks the carbonyl group linking the pyrazole and benzoic acid moieties, which may affect its reactivity and biological activity.
1-methyl-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group directly attached to the pyrazole ring, which may result in different chemical properties and applications.
Uniqueness
3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid is unique due to the presence of both the pyrazole and benzoic acid functionalities linked through a carbonyl group. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .
Biological Activity
3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it an interesting candidate for further research in therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 244.25 g/mol. Its structure includes a pyrazole ring, which is known for its biological significance, particularly in anticancer and anti-inflammatory applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have shown effective inhibition of cancer cell proliferation across various types, including breast (MDA-MB-231), lung, and colorectal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
7d | MDA-MB-231 | 1.0 | Apoptosis induction |
10c | HepG2 | 2.5 | Cell cycle arrest at G2/M phase |
5 | A549 | 0.08–12.07 | Tubulin polymerization inhibition |
These findings indicate that derivatives of pyrazole can act as microtubule-destabilizing agents, which is crucial in cancer therapy as it disrupts the mitotic spindle formation necessary for cell division .
Anti-inflammatory Activity
In addition to anticancer effects, pyrazole derivatives have been reported to exhibit anti-inflammatory properties. Certain compounds have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models, suggesting their potential use in treating inflammatory diseases .
Case Studies
A notable study investigated the biological evaluation of a series of pyrazole derivatives, demonstrating that modifications on the pyrazole ring significantly influenced their activity. For instance, compound 5 , with specific substitutions, displayed potent inhibition of tubulin polymerization and effectively induced apoptosis in cancer cells while showing lower toxicity to normal cells .
Another study focused on the docking simulations of these compounds against known cancer targets, revealing that specific interactions at the colchicine binding site on tubulin could explain their anticancer efficacy. This highlights the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
3-[(1-methylpyrazole-3-carbonyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-6-5-10(14-15)11(16)13-9-4-2-3-8(7-9)12(17)18/h2-7H,1H3,(H,13,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFLTCVMZJDNKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198399 | |
Record name | 3-[[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002651-89-9 | |
Record name | 3-[[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002651-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-methyl-1H-pyrazole-3-amido)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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